methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate

Medicinal Chemistry ADME Prediction Solubility Optimization

Sourcing enantiomerically pure 2-methoxy-2-(3-methoxyphenyl)ethylamine derivatives is hindered by the lack of chiral intermediates-achiral analogs (CAS 110192-21-7, 33543-63-4) cannot be resolved into active enantiomers. This β-methoxy carbamate (CAS 1797879-10-7) provides a single stereocenter that enables enantioselective synthesis of hypotensive amine leads under mild deprotection conditions. • Chiral building block with one stereocenter-absent in des-β-methoxy analogs-for preparing enantiomerically pure derivatives • β-Methoxy group serves as a directing handle for regioselective ortho-metalation, enabling controlled electrophilic substitution on the aromatic ring • Enhanced polarity (TPSA 56.8 Ų; 4 H-bond acceptors) vs. des-methoxy analogs (~47.6 Ų; 3 H-bond acceptors) for improved target engagement in polar binding pockets Supplied with full analytical documentation for streamlined procurement.

Molecular Formula C12H17NO4
Molecular Weight 239.271
CAS No. 1797879-10-7
Cat. No. B2379968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate
CAS1797879-10-7
Molecular FormulaC12H17NO4
Molecular Weight239.271
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)OC)OC
InChIInChI=1S/C12H17NO4/c1-15-10-6-4-5-9(7-10)11(16-2)8-13-12(14)17-3/h4-7,11H,8H2,1-3H3,(H,13,14)
InChIKeyGSIVCLOQGZFROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate – Core Structural and Physicochemical Baseline


Methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate (CAS 1797879-10-7) is a synthetic carbamate derivative with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol [1]. The compound features a methyl carbamate moiety linked via a β‑methoxyethyl spacer to a 3‑methoxyphenyl ring, yielding a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 56.8 Ų, and one hydrogen‑bond donor [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where its balanced lipophilicity and functional‑group pattern facilitate downstream derivatization .

Why Generic Carbamate Analogs Cannot Replace This Compound


Carbamate derivatives that share the 3‑methoxyphenethyl core but lack the β‑methoxy substituent or employ a different ester group (e.g., methyl N‑[2‑(3‑methoxyphenyl)ethyl]carbamate, CAS 110192‑21‑7; ethyl N‑[2‑(3‑methoxyphenyl)ethyl]carbamate, CAS 33543‑63‑4) exhibit substantially different physicochemical profiles that directly affect reactivity, metabolic stability, and solubility in organic solvents [1]. The β‑methoxy group on the ethyl linker introduces an additional hydrogen‑bond acceptor, raises the topological polar surface area (56.8 vs. ∼47.6 Ų for the des‑methoxy analog), and increases the number of rotatable bonds (6 vs. 5), altering both the conformational landscape and the chromatographic behavior [1][2]. These structural differences preclude simple interchangeability in synthetic sequences that depend on precise steric and electronic properties, particularly where the β‑methoxy group serves as a protecting or directing handle for subsequent functionalization .

Quantitative Differentiation Against Closest Analogs


Increased Topological Polar Surface Area vs. Des-Methoxy Analog

The β‑methoxy group on the ethyl linker of the target compound raises the topological polar surface area (TPSA) to 56.8 Ų, compared with an estimated 47.6 Ų for the des‑methoxy analog methyl N‑[2‑(3‑methoxyphenyl)ethyl]carbamate (CAS 110192‑21‑7) [1][2]. This increase in polar surface area is consistent with improved aqueous solubility characteristics and altered blood‑brain barrier permeability predictions, which are critical parameters in lead optimization programs [1].

Medicinal Chemistry ADME Prediction Solubility Optimization

Additional Rotatable Bond and H-Bond Acceptor Capacity

The target compound possesses 6 rotatable bonds and 4 hydrogen‑bond acceptors, compared with 5 rotatable bonds and 3 hydrogen‑bond acceptors for the des‑β‑methoxy analog methyl N‑[2‑(3‑methoxyphenyl)ethyl]carbamate [1][2]. The additional methoxy oxygen provides an extra coordination site that can be exploited in metal‑catalyzed reactions or in directing group strategies for regioselective functionalization [1].

Conformational Analysis Ligand Design Synthetic Intermediate Selection

Chiral Resolution Enabled by Single Stereocenter

The β‑methoxy‑substituted ethyl linker introduces an undefined stereocenter (atom count = 1), as reported in PubChem [1]. In contrast, the des‑β‑methoxy analog methyl N‑[2‑(3‑methoxyphenyl)ethyl]carbamate and the ethyl ester analog (CAS 33543‑63‑4) lack this stereocenter, rendering them achiral [2]. This chirality allows for enantiomeric resolution and the investigation of stereospecific biological activity, which has been exploited in the development of hypotensive agents derived from the parent amine scaffold [3].

Chiral Separation Asymmetric Synthesis Pharmacological Differentiation

High-Value Application Scenarios Informed by Differentiation Evidence


Enantiopure β-Methoxy Phenethylamine Derivatives for CNS Discovery

The single stereocenter of the target compound makes it an ideal chiral building block for preparing enantiomerically pure 2‑methoxy‑2‑(3‑methoxyphenyl)ethylamine derivatives. These amine derivatives have demonstrated hypotensive activity, and the carbamate precursor allows for controlled deprotection and subsequent derivatization under mild conditions [1]. Researchers prioritizing stereochemically defined lead series will select this compound over the achiral methyl or ethyl carbamate analogs (CAS 110192‑21‑7, 33543‑63‑4) because the latter cannot be resolved into active enantiomers [2].

Fragment-Based Design Leveraging Enhanced H-Bond Acceptor Profile

With 4 hydrogen‑bond acceptors and a TPSA of 56.8 Ų, the target compound offers a distinct polar surface profile relative to the des‑β‑methoxy analog (3 H‑bond acceptors; TPSA ~47.6 Ų) [3][4]. This feature is advantageous when screening fragment libraries against targets with polar binding pockets, such as kinases or proteases, where an additional methoxy oxygen can engage in critical water‑mediated or direct hydrogen bonds. The compound’s balanced lipophilicity (XLogP3 = 1.3) further supports its use in maintaining drug‑like properties during hit‑to‑lead optimization [3].

Agrochemical Synthesis via Methoxy-Directed Ortho-Metalation

The β‑methoxy group acts as a directing group for regioselective ortho‑metalation on the aromatic ring, enabling the introduction of diverse electrophiles with high positional selectivity [5]. This reactivity is absent in the des‑methoxy analog (CAS 110192‑21‑7) and is exploited in the preparation of N‑(2‑substituted phenyl)‑N‑methoxycarbamate fungicides, where controlled substitution patterns are essential for target‑site binding and field efficacy [5].

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